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Introduction and Key Properties

Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin
(mTOR). It simultaneously targets both mTOR complex 1 (mMTORC1) and mTOR complex 2 (mTORC2),
distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2]. Its key biochemical

properties are summarized below:

Property Value / Characterization

CAS Number 1092351-67-1 [1]

Molecular Weight  308.34 g/mol [3]

ICs0 (MTOR) 8 nM [3] [1]

ICso (NTORC1) 30 nM [1]

ICso (NTORC2) 58 NM [1]

Selectivity >10-fold selective for mTOR over PI3Kd, and >100-fold selective over PI3Ka/B/y [3]
Primary Action Induces apoptosis and mitophagy [3]
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Experimental Protocols for Apoptosis Induction

Cell Culture and General Treatment Protocol

This foundational protocol is adaptable for various cell-based assays to study PP242-induced apoptosis.

1. Reconstitution: Prepare a 10 mM stock solution by dissolving PP242 in high-quality, sterile DMSO.

Aliquot and store at -20°C or -80°C [1].

e 2. Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well, 96-well plates) at a density that
ensures 70-80% confluence at the time of treatment. Use standard culture medium supplemented with
serum.

¢ 3. Treatment: Add the predetermined volume of PP242 stock directly to the culture medium to achieve
the desired final concentration. DMSO concentration should be equalized in all treatment groups,
including the vehicle control, and typically kept below 0.1% [4].

e 4. Incubation: Incubate cells for the required duration (common time points are 24 to 48 hours) at 37°C
in a 5% CO2z atmosphere [5] [4].

e 5. Harvest and Analysis: Proceed with downstream assays to quantify apoptosis and related molecular

events.

Validated Cell Line Protocols and Efficacious Concentrations

The following table consolidates effective PP242 treatment conditions for inducing apoptosis and signaling

inhibition across various cancer cell lines, as reported in the literature.

Table 1: PP242 Apoptosis Induction Protocols Across Cell Lines

Ke
. L . Incubation . J . PMID |
Cell Line Origin Assay Type Concentration . Findings /
Time Reference
Readout
Caki, Renal Apoptosis 2 -5 uM (with 30-48 Synergistic -
ACHN, Carcinoma (Annexin V, Curcumin) hours cell death;
A498 PARP Bax
cleavage) activation;
1Mcl-1,
1Bcl-2 [5]
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) o . Incubation K_ey . PMID /
Cell Line Origin Assay Type Concentration . Findings /
Time Reference
Readout
MG63, Osteosarcoma Apoptosis 100 nM 36 hours Promotes -
U20s, Assay apoptosis
Saos-2 (Caspase [3]
activation)
MCF-7, Breast Cancer Apoptosis 200 nM 36 hours Induces -
MDA- Assay apoptosis
MB-231 [3]
WM3211, Melanoma Caspase-3 20 nM 24 - 48 Activates -
Mel Activation / hours caspase-3
1359, DNA and
MEWO Fragmentation induces
apoptosis
[4]
Primary  Acute Myeloid Apoptosis 05-2uM 24 - 48 Induces -
AML Leukemia (Annexin V) / hours apoptosis
Cells Viability even in
stromal
co-culture;
|p-AKT,
1p-S6K [2]
HCT-8 Colorectal Infection 0.5 uM 45 hours Reduces -
Adenocarcinoma Inhibition post- C. parvum
infection infection
by 70-77%
[6]
Various General Protocol  Signaling 1uM 2 hours Inhibits -
(e.g., Inhibition MTORC1
Rh30, (Western Blot) (p-S6K)
HT29) and
mMTORC2
(p-Akt)
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. . . Incubation _y_ PMID /
Cell Line Origin Assay Type Concentration . Findings /
Time Reference
Readout
signaling

[3]

Key Mechanistic Insights and Synergistic Combinations

Signaling Pathway and Mechanism of Action

PP242 induces apoptosis through dual inhibition of mMTORC1 and mTORC2, leading to a coordinated shutdown

of pro-survival signals.
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The diagram above illustrates the core mechanism. Key molecular events in apoptosis induction include:

¢ Inhibition of Pro-Survival Signals: PP242 potently inhibits phosphorylation of Akt at Ser473 (an
MTORC2 substrate) and S6K at Ser235/236 (an mTORCL1 substrate) [3] [2].

e Dysregulation of Bcl-2 Family Proteins: Effective apoptosis induction, especially in synergistic
combinations, is associated with downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2, and
activation of the pro-apoptotic protein Bax [5].

¢ Feedback Activation as a Resistance Mechanism: A critical finding is that PP242 treatment can lead
to feedback activation of the ERK pathway. This activation serves as a mechanism of resistance to its
lethal effects and is more pronounced with PP242 than with first-generation rapalogs [7].
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Synergistic Combination Protocol

Research indicates that PP242 alone may not induce robust apoptosis in all cell types but can be highly effective

in combination.

e Synergistic Agent: Curcumin. Combining PP242 with the natural compound curcumin has shown
potent synergistic induction of apoptosis in renal carcinoma cells [5].
¢ Proposed Mechanism: The combination leads to sustained degradation of Rictor (a key component of
mTORC2) and Akt, triggering lysosomal damage and autophagy-mediated cell death [5].
e Protocol:
o Treat cells with a sub-toxic dose of PP242 (e.g., 2 uM).
o Co-treat with a sub-toxic dose of curcumin (e.g., 10-20 pM, requires optimization for each cell
line).
o Incubate for 24-48 hours and assess apoptosis via Annexin V/PI staining and PARP cleavage [5].

Critical Considerations for Experimental Design

¢ Cell Type Variability: Response to PP242 is highly context-dependent. The concentrations and
durations in Table 1 serve as a starting point and require empirical optimization for your specific model [3]
[5].

¢ Monitoring Feedback Loops: Assess phospho-ERK levels in your experiments. Co-treatment with a
MEK inhibitor (e.g., AS-703026) can overcome ERK-mediated resistance and enhance PP242's pro-
apoptotic efficacy [7] [4].

e Specificity in Analysis: To confirm on-target effects, always evaluate the phosphorylation status of
direct downstream targets (p-Akt S473 for mTORC2; p-S6K and p-4E-BP1 for mTORC1) via Western
blot alongside apoptosis assays [3] [2].

¢ In Vivo Translation: PP242 has demonstrated efficacy in mouse xenograft models, showing greater
anti-leukemia effects than rapamycin and the ability to disrupt protective microenvironment interactions

(5] [2]-

Troubleshooting

e Weak Apoptotic Response: Consider increasing treatment duration, testing combination strategies
(e.g., with curcumin or MEK inhibitors), or verifying mTOR pathway inhibition via Western blot to ensure
effective target engagement [5] [7].

e Recovery of p-AKT Signal: In some models, PP242-induced dephosphorylation of Akt is transient. If
this recovery is observed, it may explain reduced apoptosis, and a combination strategy should be
considered [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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